4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide
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Overview
Description
4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of the benzothiazole ring system in its structure imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with methyl isothiocyanate to form 7-methyl-1,3-benzothiazole-2-thiol. This intermediate is then reacted with N-propan-2-ylpiperazine under sulfonation conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The purification process typically involves recrystallization or chromatographic techniques to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acetonitrile, base catalysts like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, inhibiting the replication process. Additionally, the sulfonamide group can bind to enzyme active sites, blocking their activity. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-6-methyl-3-[(E)-(7-methyl-1,3-benzothiazol-2-yl)diazenyl]-2H-pyran-2-one
- 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
- 4-[(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)diazenyl]-5-methyl-2-phenyl-2,4-dihydro-3-pyrazol-3-one
Uniqueness
4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the piperazine ring enhances its solubility and bioavailability, making it a more effective therapeutic agent compared to similar compounds .
Properties
IUPAC Name |
4-(7-methyl-1,3-benzothiazol-2-yl)-N-propan-2-ylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S2/c1-11(2)17-23(20,21)19-9-7-18(8-10-19)15-16-13-6-4-5-12(3)14(13)22-15/h4-6,11,17H,7-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRBVLQVWKCPLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)N3CCN(CC3)S(=O)(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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